molecular formula C15H13NOS B2915039 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 29476-22-0

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2915039
CAS RN: 29476-22-0
M. Wt: 255.34
InChI Key: XIJZRXDBTDOULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as benzothiazepine, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its numerous potential applications. Benzothiazepine is a versatile molecule with a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.

Scientific Research Applications

Synthesis Methods and Modifications

  • The synthesis of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been explored through various methods, including the ring enlargement of 1-thioflavanone and reactions involving 2-aminothiophenol and acrylic acids. These methods have been developed due to the biological significance of benzothiazepines (Levai & Puzicha, 1985).
  • Modifications of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one have been achieved through reactions with arylidenenitriles, carbon disulphide, and phenylisothiocyanate, leading to the creation of various fused heterocyclic compounds (Khodairy, Hassan, & El-wassimy, 2013).

Chemical Properties and Analysis

  • Electron impact-induced fragmentations of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have been studied to understand the main fragmentation pathways and the effects of methyl and phenyl substituents (Pocsfalvi et al., 1994).
  • Research on the preparation of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones promoted by samarium diiodide indicates a new approach for synthesizing these compounds under mild and neutral conditions (Zhong, Chen, & Zhang, 2002).

Biological and Pharmaceutical Applications

  • Investigations into the biological evaluation of alkyl, alkoxy, alkylthio, or amino-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have revealed their potential for vasodilating, antihypertensive, and platelet aggregation-inhibitory activities (Inoue et al., 1997).
  • A particular derivative, BTM-1086, has shown potent anti-ulcer and gastric secretory inhibiting activities, indicating the therapeutic potential of 1,5-benzothiazepine derivatives in gastrointestinal disorders (Ohno et al., 1983).

Innovative Applications and Techniques

  • Ultrasound-enhanced synthesis of novel 1,5-benzothiazepines, including derivatives of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one, has been explored for antimicrobial applications, showcasing the integration of novel techniques in compound synthesis (Chate et al., 2011).
  • Microwave synthesis methods have been developed for the diastereoselective synthesis of 1,5-benzothiazepin-4(5H)-one derivatives, demonstrating advancements in efficient and selective compound preparation (Vega et al., 1996).

properties

IUPAC Name

2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-9,14H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJZRXDBTDOULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.